Ethanol, 2,2,2-trichloro-, methanesulfonate
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Overview
Description
1,1,1-Trichloro-2-methylsulfonyloxy-ethane is an organic compound with the molecular formula C3H5Cl3O3S. It is a colorless liquid that has been used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-2-methylsulfonyloxy-ethane can be synthesized through the chlorination of 2-methylsulfonyloxy-ethane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1,1,1-trichloro-2-methylsulfonyloxy-ethane involves large-scale chlorination processes. The raw materials are fed into a reactor where they are exposed to chlorine gas. The reaction is monitored and controlled to optimize yield and purity. The product is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-2-methylsulfonyloxy-ethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: It can be reduced to form simpler compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted ethane derivatives.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include simpler hydrocarbons and alcohols.
Scientific Research Applications
1,1,1-Trichloro-2-methylsulfonyloxy-ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in studies involving the effects of chlorinated compounds on biological systems.
Medicine: It is investigated for its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-trichloro-2-methylsulfonyloxy-ethane involves its interaction with molecular targets in biological systems. It can act as an alkylating agent, reacting with nucleophiles such as DNA, proteins, and other cellular components. This interaction can lead to various biological effects, including cytotoxicity and mutagenicity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloroethane: A similar compound with three chlorine atoms attached to an ethane backbone.
1,1,2-Trichloroethane: Another isomer with a different arrangement of chlorine atoms.
1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT): A well-known insecticide with a similar chlorinated structure.
Uniqueness
1,1,1-Trichloro-2-methylsulfonyloxy-ethane is unique due to the presence of the methylsulfonyloxy group, which imparts different chemical properties compared to other trichloroethane derivatives. This functional group allows for specific reactivity and applications in various fields.
Properties
CAS No. |
57392-58-2 |
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Molecular Formula |
C3H5Cl3O3S |
Molecular Weight |
227.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl methanesulfonate |
InChI |
InChI=1S/C3H5Cl3O3S/c1-10(7,8)9-2-3(4,5)6/h2H2,1H3 |
InChI Key |
WSOBLQNNNMEZAF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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